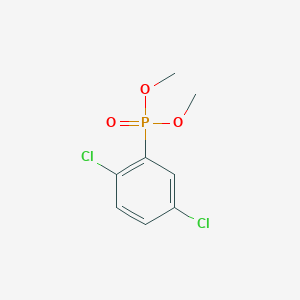

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester

Description

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound with the molecular formula C8H9Cl2O3P It is a derivative of phosphonic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and two methoxy groups attached to the phosphorus atom

Propriétés

IUPAC Name |

1,4-dichloro-2-dimethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2O3P/c1-12-14(11,13-2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGDTVHSGCLACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=C(C=CC(=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

The most widely documented method involves the direct reaction of 1,4-dichlorobenzene with dimethyl phosphite (DMP) under controlled conditions. This single-step phosphorylation leverages the nucleophilic properties of the aromatic substrate, facilitated by a Lewis acid catalyst. The general reaction scheme is:

Synthetic Procedure

-

Reagent Preparation : Dimethyl phosphite is synthesized via a solvent-free continuous steam vapour method, reacting phosphorus trichloride (PCl) with methanol at a 1:3 molar ratio. This process achieves 85–92% recovery and >96% purity.

-

Phosphorylation :

-

Conditions : The reaction is conducted at 48–52°C under nitrogen atmosphere.

-

Catalyst : Anhydrous aluminum chloride (AlCl) or zinc chloride (ZnCl) is employed to activate the aromatic ring.

-

Stoichiometry : A 1:1 molar ratio of 1,4-dichlorobenzene to DMP ensures minimal residual reactants.

-

Workup : The crude product is washed with ice-cold water, neutralized with ammonia, and purified via vacuum distillation.

-

Table 1: Key Parameters for Direct Phosphorylation

| Parameter | Value/Range |

|---|---|

| Temperature | 48–52°C |

| Catalyst Loading | 5–10 mol% |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

| Purity (GC) | >95% |

Multi-Step Synthesis via Friedel-Crafts Intermediate

Friedel-Crafts Acylation of p-Xylene

An alternative pathway, adapted from patent US7629476B2, involves p-xylene as the starting material. While this method primarily targets 2,5-dimethylphenylacetic acid, its intermediates offer a route to phosphonic esters through subsequent functionalization:

-

Step 1 : Friedel-Crafts acylation of p-xylene with chloroacetyl chloride yields 2-chloro-1-(2,5-dimethylphenyl)ethanone (Equation 1):

-

Step 2 : Ketal formation with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA):

-

Conditions : 183–189°C, 5-hour reflux.

-

-

Step 3 : Acid-catalyzed rearrangement to hydroxyalkyl esters , followed by alkaline hydrolysis to the carboxylic acid.

-

Step 4 : Phosphorylation of the aromatic acid with DMP under standard conditions.

Table 2: Multi-Step Synthesis Efficiency

| Step | Process | Yield (%) | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 90 | AlCl, 20–25°C |

| 2 | Ketal Formation | 85 | PTSA, ethylene glycol, 183°C |

| 3 | Rearrangement | 88 | HSO, 100°C |

| 4 | Phosphorylation | 91 | DMP, ZnCl, 50°C |

| Total | 67.5 | Average 90% per step |

Comparative Analysis of Methods

Efficiency and Scalability

-

Direct Method : Offers simplicity and shorter reaction time (6 hours vs. 20+ hours for multi-step) but lower overall yield (75% vs. 67.5%).

-

Multi-Step Route : Higher purity (>98% vs. 95%) and scalability for industrial production, albeit with increased complexity and safety risks from intermediates like chloroacetyl chloride.

Activité Biologique

(2,5-Dichlorophenyl)phosphonic acid dimethyl ester (CAS Number: 115393-14-1) is an organophosphorus compound that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl group attached to a phosphonic acid dimethyl ester structure, which is known to interact with various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications, particularly in agrochemicals and pharmaceuticals.

- Molecular Formula : C₈H₉Cl₂O₃P

- Molecular Weight : 255.04 g/mol

- Synthesis : Typically synthesized from 1,4-dichlorobenzene and dimethyl phosphite using ceric ammonium nitrate in acetic acid under ambient conditions .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in neurotransmission. Similar compounds have been shown to act as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of the nervous system. This mechanism is shared with other organophosphates, which are known for their neurotoxic effects.

1. Neurotoxicity

Research indicates that this compound may exhibit neurotoxic properties similar to other organophosphate compounds. In studies involving animal models, exposure has led to significant reductions in cholinesterase activity, a biomarker for neurotoxicity. For instance, in rat studies, a dose-dependent decrease in brain and plasma cholinesterase levels was observed following administration of similar compounds .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. In vitro studies have shown that derivatives of phosphonic acids can exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies report IC₅₀ values indicating significant anti-proliferative effects on human leukemia cells with values as low as 1.50 µM . The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate cell survival and death.

Case Studies

Toxicological Profile

The toxicological profile of this compound reveals potential risks associated with its use:

- Acute Toxicity : High doses have been associated with mortality and significant neurological effects.

- Chronic Exposure : Long-term exposure studies indicate potential for cumulative toxicity leading to persistent neurological deficits.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

One of the primary applications of (2,5-Dichlorophenyl)phosphonic acid dimethyl ester is as a herbicide. It is effective in controlling unwanted vegetation, making it valuable in both agricultural and horticultural settings. The compound acts by inhibiting specific biochemical pathways in plants, leading to their death without significantly impacting surrounding flora .

Pesticide Development

In addition to its herbicidal properties, this compound is involved in the development of various pesticides. Its ability to disrupt plant growth processes makes it a candidate for formulating products aimed at pest control .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized to produce other phosphonic acid derivatives and phosphonates through various chemical reactions. Its structure allows for modifications that lead to the development of more complex molecules used in pharmaceuticals and agrochemicals .

Research Applications

Neuroscience Studies

Recent studies have investigated the role of phosphonic acid derivatives in neuroscience. For instance, compounds similar to this compound have been studied for their potential effects on neuropsychiatric disorders due to their interaction with protein tyrosine phosphatases (PTPs), which are implicated in various neurological conditions . This area of research highlights the compound's potential therapeutic applications beyond agriculture.

Structural Characterization

The compound has been analyzed using techniques such as X-ray crystallography to understand its structure and interactions at a molecular level. Such studies contribute to the broader understanding of phosphonate chemistry and its implications in biological systems .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,5-dichlorophenyl)phosphonic acid dimethyl ester?

- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting phosphonic acid dichlorides with methanol derivatives under anhydrous conditions. For example, phosphonic acid dichlorides (e.g., (2,5-dichlorophenyl)phosphonic dichloride) can be treated with excess methanol in the presence of a base like triethylamine to yield the dimethyl ester . Another method includes transesterification of phosphonic acid esters with methanol using catalytic agents. Reaction purity should be monitored via thin-layer chromatography (TLC) or HPLC, as impurities can arise from incomplete substitution or side reactions.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : The dichlorophenyl group produces aromatic proton signals in the δ 7.2–7.8 ppm range, split into distinct doublets due to coupling with phosphorus (³J coupling ~8–12 Hz). Methoxy groups (OCH₃) appear as singlets around δ 3.6–3.8 ppm .

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate ester structure.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ around m/z 290–300 (exact mass depends on isotopic chlorine patterns) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers, or bases. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can assess shelf life. Impurities from degradation (e.g., free phosphonic acid) should be monitored via NMR or ion chromatography .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl) on the phenyl ring influence the compound’s reactivity?

- Methodological Answer : The 2,5-dichloro substituents enhance electrophilicity at the phosphorus center, accelerating hydrolysis under basic conditions. Kinetic studies using pH-dependent NMR or UV-Vis spectroscopy can quantify hydrolysis rates. For example, compare pseudo-first-order rate constants (kₒbₛ) in buffered solutions (pH 7–12) to map reactivity trends. Chlorine’s inductive effect lowers the activation energy for nucleophilic attack at phosphorus .

Q. What mechanistic insights explain contradictions in reported hydrolysis rates across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Solvent Effects : Hydrolysis rates differ in polar aprotic (e.g., acetonitrile) vs. aqueous systems.

- Analytical Methods : UV-Vis may overlook intermediate species, while LC-MS provides finer resolution.

- Impurity Interference : Poorly purified starting materials (e.g., residual HCl) can catalyze degradation. Validate purity via ³¹P NMR before kinetic assays .

Q. How can computational chemistry predict the environmental persistence of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways by mapping transition states and Gibbs free energy barriers. Parameters like aqueous solubility (LogP) and biodegradability (BIOWIN models) are derived from molecular descriptors. Compare predicted half-lives with experimental soil/water degradation studies to validate models .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 2.2 eq methanol to ensure complete esterification) and use scavengers (e.g., molecular sieves) to sequester water. Continuous-flow reactors enhance mixing and reduce side reactions. Monitor byproducts (e.g., monoester intermediates) via inline FTIR or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.